N-(4-fluorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmacological Properties and Interaction Domains
One study investigated the pharmacological properties and interaction domains of YM-244769, a novel Na+/Ca2+ exchange (NCX) inhibitor, using various NCX-transfectants and neuronal and renal cell lines. YM-244769 showed preferential inhibition of intracellular Na+-dependent Ca2+ uptake via NCX3, suggesting its potential as a neuroprotective drug (Iwamoto & Kita, 2006).
Bioactivity and Inhibition Studies
Another area of research focused on the synthesis and bioactivity of new compounds for potential therapeutic applications. For instance, a study on the synthesis of flutimide and analogous fully substituted pyrazine-2,6-diones explored these compounds' inhibition of cap-dependent endonuclease activity of influenza virus A, highlighting their potential development as therapeutic agents (Singh & Tomassini, 2001).
Structural and Energetic Analysis
Research on molecular assemblies and interaction networks in cocrystals of pharmaceutically active N-donor compounds, like pyrazinamide and nicotinamide, with dihydroxybenzoic acids, provides insights into the basic recognition patterns and energetic features of crystal lattices. This knowledge can be applied to the design and synthesis of new compounds with improved pharmacological profiles (Jarzembska et al., 2017).
Novel Protecting Groups for Chemical Synthesis
The development of new protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for alcohols in chemical synthesis, demonstrates the ongoing innovation in synthetic methodology. These protecting groups are crucial for the efficient synthesis of complex molecules, including those with potential pharmacological applications (Crich, Li, & Shirai, 2009).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-17-4-1-14(2-5-17)11-22-19(23)16-3-6-18(21-12-16)25-13-15-7-9-24-10-8-15/h1-6,12,15H,7-11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKCZEZWGRWEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.